4-Chloro-3,5-bis(trifluoromethyl)benzoic acid
Overview
Description
4-Chloro-3,5-bis(trifluoromethyl)benzoic acid is a derivative of benzoic acid . It is a useful synthetic intermediate and has been identified as a major metabolite of a series of 3,5-bis(trifluoromethyl)benzyl ethers in vitro .
Synthesis Analysis
The synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives has been reported . The compound 4-[3-[3,5-Bis(trifluoromethyl)phenyl]-4-[(3-chloro-4-fluoro-anilino)methyl]pyrazol-1-yl] benzoic acid was synthesized . The synthesis of 3,5-bis(trifluoromethyl)benzoic acid involves the oxidation of 1,3-dibromo-5,5-dimethylhydantoin with 1,3-bis(trifluoromethyl)benzene to produce 3,5-bis(trifluoromethyl)bromobenzene, which is then used to synthesize 3,5-bis(trifluoromethyl)benzoic acid .Molecular Structure Analysis
The molecular formula of 3,5-Bis(trifluoromethyl)benzoic acid is C9H4F6O2 . It has a molecular weight of 258.12 . The structure can be represented as (CF3)2C6H3CO2H .Physical And Chemical Properties Analysis
3,5-Bis(trifluoromethyl)benzoic acid is a solid with a melting point of 142-143 °C (lit.) . It has a linear formula of (CF3)2C6H3CO2H .Scientific Research Applications
Analytical Chemistry
As an internal standard, this compound aids in the ultra-trace analysis of fluorinated aromatic carboxylic acids using gas chromatography-mass spectrometry (GC/MS) methods . Its stable behavior and distinct mass spectral features make it useful for quantification and calibration.
Metabolite Identification
In vitro metabolism studies have identified 4-Chloro-3,5-bis(trifluoromethyl)benzoic acid as a significant metabolite. It may arise via oxidation of the benzylic position in a series of 3,5-bis(trifluoromethyl)benzyl ethers . Understanding its metabolic fate is essential for drug development and safety assessment.
Safety and Hazards
4-Chloro-3,5-bis(trifluoromethyl)benzoic acid is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
Future Directions
As a benzoic acid building block, 3-fluoro-5-(trifluoromethyl)benzoic acid can be easily attached to molecule scaffolds through amination reactions . The carboxylic acid group can be converted to an acyl chloride for nucleophilic substitution and Friedel-Craft acylation . This suggests potential future directions for the use of 4-Chloro-3,5-bis(trifluoromethyl)benzoic acid in organic synthesis and pharmaceutical research .
Mechanism of Action
Target of Action
Similar compounds have been shown to affect the respiratory system .
Mode of Action
It’s known that similar compounds can cause skin and eye irritation, and specific target organ toxicity .
Biochemical Pathways
The compound is known to be involved in the p-cymene pathway in Pseudomonas putida strains . The intermediate analogue 4-trifluoromethyl(TFM)benzoate is cometabolized, resulting in three products: 4-TFM-2,3-dihydro-2,3-dihydroxybenzoate, 4-TFM-2,3-dihydroxybenzoate, and 2-hydroxy-6-oxo-7,7,7-trifluorohepta-2,4-dienoate .
Pharmacokinetics
It’s known that similar compounds can be incompletely degraded by aerobic bacteria .
Result of Action
Similar compounds have been shown to cause skin and eye irritation, and specific target organ toxicity .
Action Environment
It’s known that similar compounds can be affected by the presence of aerobic bacteria .
properties
IUPAC Name |
4-chloro-3,5-bis(trifluoromethyl)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3ClF6O2/c10-6-4(8(11,12)13)1-3(7(17)18)2-5(6)9(14,15)16/h1-2H,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSOZOKVWIJDQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Cl)C(F)(F)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3ClF6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60663115 | |
Record name | 4-Chloro-3,5-bis(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60663115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3,5-bis(trifluoromethyl)benzoic acid | |
CAS RN |
773108-93-3 | |
Record name | 4-Chloro-3,5-bis(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60663115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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